molecular formula C11H18FNO3 B1446249 tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate CAS No. 1823834-07-6

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Cat. No.: B1446249
CAS No.: 1823834-07-6
M. Wt: 231.26 g/mol
InChI Key: WIJMFJCEVOJLQM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate is an organic compound with the molecular formula C11H18FNO3. It is an ester that contains a six-membered ring with a nitrogen atom, a carbonyl group, and a fluoro atom attached to the ring. This compound is commonly used in organic synthesis as a building block to synthesize more complex molecules, including drugs, pesticides, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 4-fluoro-3-oxoazepane in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate: Similar structure but with the fluoro and oxo groups in different positions.

    Tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of an azepane ring.

Uniqueness

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate is unique due to its specific ring structure and the presence of both fluoro and carbonyl groups. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJMFJCEVOJLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(=O)C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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